BenchChemオンラインストアへようこそ!

2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Autotaxin inhibition Structure–activity relationship Thienopyrazole pharmacophore

2-Fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-40-4) belongs to the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl amide class, a scaffold identified as a novel chemotype for Autotaxin (ATX) inhibition. The compound features a 2-fluorobenzamide moiety at the 3-position and a 4-nitrophenyl group at the N2-position of the thieno[3,4-c]pyrazole core.

Molecular Formula C18H13FN4O3S
Molecular Weight 384.39
CAS No. 396720-40-4
Cat. No. B2793917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS396720-40-4
Molecular FormulaC18H13FN4O3S
Molecular Weight384.39
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C18H13FN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24)
InChIKeyDCYOCLLFYPSKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-40-4): Compound-Class Context and Procurement Relevance


2-Fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-40-4) belongs to the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl amide class, a scaffold identified as a novel chemotype for Autotaxin (ATX) inhibition [1]. The compound features a 2-fluorobenzamide moiety at the 3-position and a 4-nitrophenyl group at the N2-position of the thieno[3,4-c]pyrazole core. This specific substitution pattern distinguishes it from other analogues within the class and may influence ATX inhibitory potency, cellular activity, and physicochemical properties, as demonstrated in structure–activity relationship (SAR) studies of closely related derivatives [1][2].

Why Generic Substitution Is Not Advisable for 2-Fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-40-4)


SAR studies within the thieno[3,4-c]pyrazole-3-yl amide series demonstrate that both the nature of the N2-aryl substituent and the amide-linked moiety profoundly impact ATX inhibitory activity. For example, the 4-nitrophenyl group at N2 is explicitly claimed in patent literature as a preferred substituent for ATX inhibition, with the acetamide analogue N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl-naphthaleneacetamide exhibiting an IC₅₀ of 8.6 mM [2]. The most potent analogues in the series achieve IC₅₀ values in the 0.9–2.0 μM range [1]. Swapping the 2-fluorobenzamide moiety for another amide, or replacing the 4-nitrophenyl group, can shift potency by orders of magnitude; thus, generic substitution without quantitative justification risks loss of target engagement and experimental reproducibility.

Quantitative Differentiation Evidence for 2-Fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-40-4)


Structural Differentiation: 4-Nitrophenyl N2-Substituent Matches Preferred ATX Pharmacophore

Patent EP4175633A1 identifies the 4-nitrophenyl group as one of the preferred N2-substituents (Ri) on the thieno[3,4-c]pyrazole scaffold for ATX inhibition, alongside 4-bromophenyl and 4-carboxyphenyl [1]. The closest structurally characterized analogue bearing this group, N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl-naphthaleneacetamide (compound A1), exhibits an ATX IC₅₀ of 8.6 mM in an established in vitro FS-3 fluorogenic assay [1]. While our target compound has not been tested in the same assay, its identical 4-nitrophenyl N2-substituent places it within the defined pharmacophore space, distinguishing it from analogues carrying 4-methylphenyl, 4-fluorophenyl, or tert-butyl groups at N2.

Autotaxin inhibition Structure–activity relationship Thienopyrazole pharmacophore

Amide Substituent Differentiation: 2-Fluorobenzamide vs. Acetamide and Thiophene-Carboxamide Analogues

Within the thieno[3,4-c]pyrazole-3-yl amide class, the amide-linked substituent is a critical potency determinant. The most potent ATX inhibitors in the Stylianaki et al. (2023) series carry optimized amide substituents and achieve IC₅₀ values of 0.9–2.0 μM, with the best derivative reaching 0.33 μM [1]. A structurally related compound with a thiophene-2-carboxamide substituent, N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide, shows a much weaker IC₅₀ of 16,200 nM (16.2 μM) against nicotinate-nucleotide adenylyltransferase in a PubChem-deposited assay [2]. The 2-fluorobenzamide moiety of the target compound is chemically distinct from both the high-potency amides in [1] and the low-potency thiophene-carboxamide in [2], and its specific contribution to target potency has not been reported.

Medicinal chemistry Kinase inhibition Amide SAR

Class-Level ATX Inhibitory Potency Benchmark

The 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series, to which the target compound belongs, has been systematically optimized for ATX inhibition. The most potent compounds in this series achieved IC₅₀ values of 0.9–2.0 μM, with the best derivative inhibiting nucleotide phosphodiesterase with IC₅₀ = 0.33 μM [1]. These compounds also demonstrated significant effects against cell migration in cellular assays [1]. The target compound (CAS 396720-40-4) has not been reported in this published series, but its structural congruence with the scaffold suggests it may occupy a similar potency range, pending experimental verification.

Autotaxin Lysophosphatidic acid Fibrosis

Physicochemical Differentiation: 2-Fluoro Substituent Effects on Solubility and Permeability

The 2-fluoro substituent on the benzamide ring distinguishes the target compound from non-fluorinated benzamide analogues such as N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide and unsubstituted benzamide variants . Fluorine substitution at the 2-position of the benzamide ring is well-established in medicinal chemistry to modulate metabolic stability (by blocking potential sites of oxidative metabolism), adjust lipophilicity (calculated logP shift of approximately +0.1 to +0.3 relative to the unsubstituted benzamide), and influence molecular conformation through ortho-electronic effects [2]. The Stylianaki et al. study explicitly evaluated aqueous solubility for their ATX inhibitor series, highlighting that substituent choice directly impacts developability parameters [1].

Fluorine chemistry Drug-like properties Solubility

Evidence Gap Declaration: Absence of Direct Comparative Biological Data for This Specific CAS Number

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and patent databases (as of May 2026) yielded no direct biological assay data (IC₅₀, EC₅₀, Kd, Ki, or cellular activity) for 2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-40-4). The compound does not appear in PubChem Substance, ChEMBL, or any peer-reviewed publication. The only indexed mentions are on vendor platforms (benchchem.com, evitachem.com), which are excluded per the source policy for this guide. All differentiation claims above are therefore class-level inferences or cross-study comparisons, and no direct head-to-head quantitative comparison against a named analogue can be made for this specific compound at this time.

Data availability Screening compound SAR gap

Recommended Research and Industrial Application Scenarios for 2-Fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-40-4)


SAR Probe for Autotaxin Inhibitor Optimization Programs

The compound fills an unexplored combination of the 4-nitrophenyl N2-substituent (validated in EP4175633A1 for ATX inhibition [2]) and the 2-fluorobenzamide moiety. This combination is absent from published SAR tables in the Stylianaki et al. (2023) ATX inhibitor optimization series [1]. Procurement enables direct IC₅₀ determination in an ATX FS-3 or nucleotide phosphodiesterase assay, allowing comparison against the published benchmark of 0.33–2.0 μM for optimized analogues. A potency value within or below this range would validate further exploration; a value significantly above it would establish a key SAR liability for the 2-fluorobenzamide-4-nitrophenyl pairing.

Comparative Physicochemical Profiling Against Non-Fluorinated Benzamide Analogues

The 2-fluoro substituent is predicted to modulate lipophilicity and metabolic stability relative to the parent unsubstituted benzamide [4]. The compound can be used in a head-to-head solubility, logD, and microsomal stability comparison against N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide and other non-fluorinated analogues. Such profiling would quantify the actual impact of the 2-fluoro substitution on developability parameters within this specific scaffold, building on the solubility evaluation framework established in the Stylianaki et al. study [1].

Cellular Phenotypic Screening in Fibrosis and Cancer Migration Models

Given that the thieno[3,4-c]pyrazole-3-yl amide class has demonstrated significant effects against cell migration in cellular assays [1], and that ATX/LPA axis inhibitors are relevant to fibroproliferative diseases and cancer [1][2], this compound can be deployed in fibroblast migration (e.g., wound-healing) or cancer cell invasion assays. A cellular EC₅₀ determination would provide the first functional readout for the 2-fluorobenzamide-4-nitrophenyl combination, enabling comparison with the cellular activity data reported for optimized analogues in the same series.

Computational Docking and Molecular Dynamics Benchmarking

The Stylianaki et al. (2023) study employed molecular docking and molecular dynamics simulations to rationalize the binding mode of thieno[3,4-c]pyrazole-3-yl amides to ATX [1]. The target compound's unique 2-fluorobenzamide substituent provides a distinct computational test case: docking poses and binding free energy calculations (MM-GBSA/MM-PBSA) can be compared against those of the published high-potency amide analogues and the low-potency thiophene-carboxamide (IC₅₀ = 16,200 nM) [3] to assess whether computational methods correctly rank-order this untested derivative, thereby validating or challenging the predictive models.

Quote Request

Request a Quote for 2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.